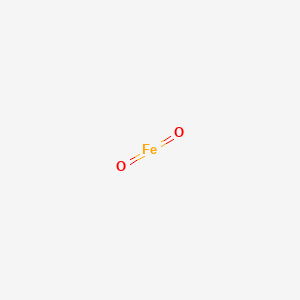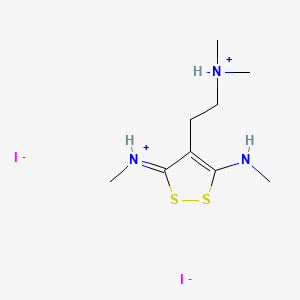
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a dithiolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide typically involves multiple steps, starting with the preparation of the dithiolium core. This is followed by the introduction of methylamino and dimethylamino groups through nucleophilic substitution reactions. The final step involves the iodination to form the iodide hydriodide salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide involves its interaction with molecular targets through its amino and dithiolium groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(dimethylamino)methylphenol
- Pinacol boronic esters
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide stands out due to its unique combination of amino and dithiolium groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
102107-40-4 |
|---|---|
Fórmula molecular |
C9H19I2N3S2 |
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
dimethyl-[2-[3-(methylamino)-5-methylazaniumylidenedithiol-4-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C9H17N3S2.2HI/c1-10-8-7(5-6-12(3)4)9(11-2)14-13-8;;/h10H,5-6H2,1-4H3;2*1H |
Clave InChI |
WFYGFZIEOONKHN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=[NH+]C)SS1)CC[NH+](C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


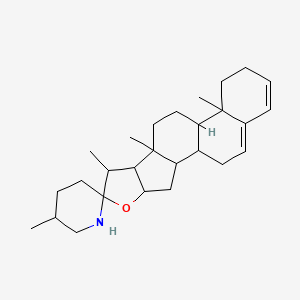
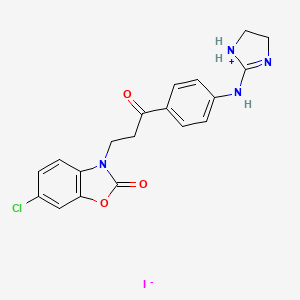
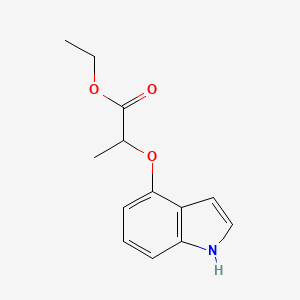



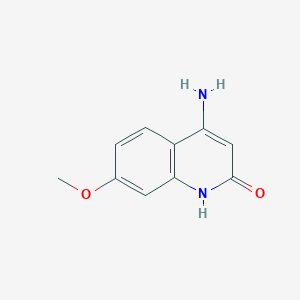
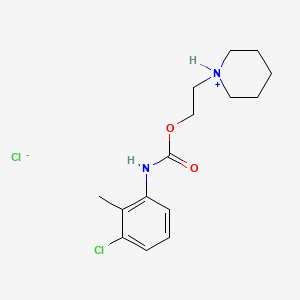
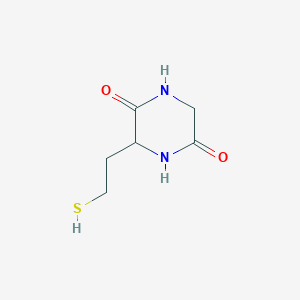

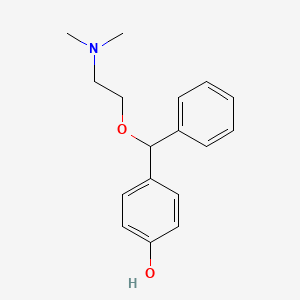
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
